molecular formula C20H20BrN5O2S B4619184 2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide

2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B4619184
M. Wt: 474.4 g/mol
InChI Key: LLLYWSGVXPXNRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including the transformation of aryl/aralkyl organic acids into esters, hydrazides, and subsequently, into their corresponding thiols or oxadiazole compounds. These are then reacted with various acetamide derivatives to create the target compounds. For example, Gul et al. (2017) detailed the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating a method that could potentially be adapted for the synthesis of the compound (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds is typically elucidated through a combination of IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques help to confirm the structure of the synthesized compounds and are essential for understanding the chemical nature and potential reactivity of the molecule.

Chemical Reactions and Properties

Compounds of this class often undergo various chemical reactions, including condensation with chloroacetamides in the presence of anhydrous potassium carbonate to form new acetamide derivatives with potential biological activity, as reported by MahyavanshiJyotindra et al. (2011) (MahyavanshiJyotindra et al., 2011).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One of the primary applications of this compound lies in its role as a precursor in the synthesis of derivatives with marked antimicrobial activities. For instance, a study by Gul et al. (2017) explored the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showcasing their potential against various microbial species. The compounds demonstrated variable degrees of antimicrobial activity, with certain derivatives showing potent effects, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).

Pharmacological Investigations

The compound also serves as a cornerstone in pharmacological research, particularly in the synthesis of entities with potential H1-antihistaminic activities. Alagarsamy et al. (2005) synthesized novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, demonstrating significant H1-antihistaminic activity in vivo on guinea pigs, with negligible sedation compared to the reference standard. This highlights the compound's relevance in the discovery of new therapeutic agents with minimized side effects (Alagarsamy et al., 2005).

Anticancer Activity

Moreover, the structural framework of this compound facilitates the creation of derivatives with potential anticancer properties. Evren et al. (2019) reported on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. Certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, underscoring the potential of these compounds in cancer therapy (Evren et al., 2019).

properties

IUPAC Name

2-[5-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O2S/c1-13-10-15(8-9-16(13)21)23-19(28)12-29-20-25-24-17(26(20)2)11-18(27)22-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLYWSGVXPXNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)CC(=O)NC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide

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